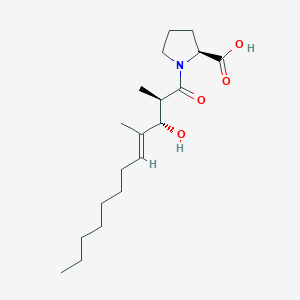

Tumonoic acid A

描述

Structure

3D Structure

属性

分子式 |

C19H33NO4 |

|---|---|

分子量 |

339.5 g/mol |

IUPAC 名称 |

(2S)-1-[(E,2R,3S)-3-hydroxy-2,4-dimethyldodec-4-enoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C19H33NO4/c1-4-5-6-7-8-9-11-14(2)17(21)15(3)18(22)20-13-10-12-16(20)19(23)24/h11,15-17,21H,4-10,12-13H2,1-3H3,(H,23,24)/b14-11+/t15-,16+,17-/m1/s1 |

InChI 键 |

JFFANXXIOVCBBG-PYIPWEHNSA-N |

手性 SMILES |

CCCCCCC/C=C(\C)/[C@H]([C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)O |

规范 SMILES |

CCCCCCCC=C(C)C(C(C)C(=O)N1CCCC1C(=O)O)O |

产品来源 |

United States |

Ii. Isolation, Purification, and Characterization Methodologies for Tumonoic Acid a

Advanced Extraction and Chromatographic Techniques

The isolation of Tumonoic acid A, a naturally occurring acyl-proline derivative, relies on sophisticated extraction and chromatographic procedures. These methods are often guided by the compound's biological activity or the phylogenetic relationships of the source organisms.

Bioassay-Guided Isolation Protocols

Bioassay-guided isolation is a powerful strategy for targeting and purifying bioactive natural products, including this compound. This approach involves systematically screening crude extracts and their subsequent fractions for a specific biological activity, thereby directing the purification process toward the active constituents.

In the case of this compound and its analogs, this methodology has been instrumental. For instance, a study investigating the cytotoxic constituents of the marine cyanobacterium Blennothrix cantharidosmum utilized a bioassay-guided approach to identify known cytotoxic compounds. nih.gov Although this compound itself was not the primary cytotoxic agent, its presence alongside these active compounds led to its isolation and characterization. nih.govresearchgate.net The process typically begins with the extraction of the biological material, followed by a series of chromatographic fractionations. rsc.org At each stage, the resulting fractions are tested for their biological activity, such as cytotoxicity or antimicrobial effects. nih.govrsc.org The most active fractions are then subjected to further purification steps until the pure, active compound is isolated. rsc.org For example, fractions from a silica (B1680970) gel vacuum-liquid chromatography of a Leptolyngbya crossbyana extract were tested for their ability to inhibit nitric oxide production in lipopolysaccharide-stimulated macrophages, a measure of anti-inflammatory activity. nih.gov This bioactivity guided the fractionation process, ultimately leading to the isolation of related bioactive compounds. nih.gov

Phylogeny-Guided Isolation Strategies

An alternative and increasingly utilized approach for discovering novel natural products is phylogeny-guided isolation. This strategy leverages the evolutionary relationships between organisms to predict the presence of specific classes of secondary metabolites. nih.gov It is based on the premise that closely related organisms are likely to produce structurally similar compounds. nih.gov

This method proved successful in the discovery of ethyl tumonoate A, a derivative of this compound, from the marine cyanobacterium cf. Oscillatoria margaritifera. nih.govacs.org Researchers predicted that because these Caribbean strains were evolutionarily related to the known tumonoic acid-producing Pacific cyanobacterium Blennothrix cantharidosmum, they would likely synthesize similar molecules. nih.gov This hypothesis was confirmed when screening of the cf. O. margaritifera strains using a combination of Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight-Mass Spectrometry (MALDI-TOF-MS) revealed the presence of known tumonoic acids, as well as the new derivative, ethyl tumonoate A. nih.gov The identities of the known compounds were confirmed by comparing their retention times and MS/MS fragmentation patterns with authentic standards. escholarship.org This targeted approach, guided by the 16S rRNA gene-based phylogeny of the cyanobacteria, facilitated the discovery of a new bioactive analog in a geographically distant species. nih.gov

Spectroscopic and Spectrometric Approaches for Structural Elucidation

The determination of the precise chemical structure of this compound and its derivatives is accomplished through a combination of powerful spectroscopic and spectrometric techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this structural elucidation process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For complex structures like this compound, one-dimensional (1D) NMR spectra are often insufficient, necessitating the use of more advanced two-dimensional (2D) NMR techniques.

Two-dimensional NMR experiments are crucial for assembling the planar structure of this compound and its analogs by revealing correlations between different nuclei. acs.orgnih.gov

gCOSY (gradient Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. This allows for the tracing of spin systems within the molecule, helping to piece together fragments of the structure. nih.govnih.gov

gHSQC (gradient Heteronuclear Single Quantum Coherence): The gHSQC experiment correlates protons directly to the carbons to which they are attached. This is essential for assigning the carbon chemical shifts based on the more easily interpretable proton spectrum. nih.govnih.gov

The combined interpretation of these 2D NMR datasets allows for the unambiguous assignment of the planar structure of this compound. nih.govacs.orgnih.gov

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement, which allows for the determination of the molecular formula. nih.gov For example, the molecular formula of tumonoic acid D, a related compound, was determined to be C₁₆H₂₉NO₃ by high-resolution electrospray ionization mass spectrometry (HRESIMS). nih.gov Furthermore, tandem mass spectrometry (MS/MS) provides fragmentation patterns that can offer additional structural information and are used to confirm the identity of known compounds by comparison with authentic samples. escholarship.org

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a key technique for determining the elemental composition of this compound and its derivatives. This method measures the mass-to-charge ratio of ions with high accuracy, allowing for the calculation of a precise molecular formula.

For instance, in the analysis of ethyl tumonoate A, a derivative of this compound, HRESIMS analysis yielded a peak at an m/z of 390.2617 for the sodium adduct [M+Na]⁺. nih.gov This experimental value was instrumental in deducing the molecular formula as C₂₁H₃₇NO₄. nih.gov Similarly, the molecular formula of tumonoic acid D, a related compound, was established as C₁₆H₂₉NO₃ through HRESIMS, which showed a protonated molecule [M+H]⁺ at m/z 284.2211. nih.gov Further examples include the characterization of tumonoic acid G (C₂₅H₄₃NO₇, m/z 470.3106 [M+H]⁺) and tumonoic acid H (C₂₆H₄₅NO₇, m/z 484.3254 [M+H]⁺), where HRESIMS was critical in confirming their molecular formulas. nih.gov The high resolution of this technique is vital for distinguishing between compounds with very similar masses. informit.org

| Compound | Ion | Observed m/z | Deduced Molecular Formula |

| Ethyl Tumonoate A | [M+Na]⁺ | 390.2617 | C₂₁H₃₇NO₄ |

| Tumonoic Acid D | [M+H]⁺ | 284.2211 | C₁₆H₂₉NO₃ |

| Tumonoic Acid E | [M+H]⁺ | 326.2321 | C₁₈H₃₁NO₄ |

| Tumonoic Acid F | [M+H]⁺ | 384.2736 | C₂₁H₃₇NO₅ |

| Tumonoic Acid G | [M+H]⁺ | 470.3106 | C₂₅H₄₃NO₇ |

| Tumonoic Acid H | [M+H]⁺ | 484.3254 | C₂₆H₄₅NO₇ |

| Tumonoic Acid I | [M+H]⁺ | 498.3413 | C₂₇H₄₇NO₇ |

| Tumonoic Acid K | [M+H]⁺ | 310.2020 | C₁₇H₂₈NO₄ |

| Tumonoic Acid L | [M+Na]⁺ | 332.1834 | C₁₇H₂₇NO₄Na |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is another valuable tool for the analysis of this compound and related compounds. This technique is particularly useful for analyzing larger biomolecules and can provide rapid and sensitive detection. mdpi.com While direct applications on this compound are not extensively detailed in the provided results, the methodology is well-suited for the characterization of natural products. escholarship.orgnih.gov MALDI-TOF-MS can be used to determine the molecular weight of the parent compound and can also be used in tandem (MS/MS) to obtain structural information through fragmentation analysis. nih.gov The sensitivity of MALDI-TOF-MS can be enhanced through chemical derivatization of the analyte, a common strategy in the analysis of complex natural products. mdpi.com

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) combines the separation power of liquid chromatography with the sensitive detection and structural information provided by mass spectrometry. ual.es This hyphenated technique is essential for analyzing complex mixtures containing this compound and its analogues, allowing for their separation and individual characterization. escholarship.orguni-tuebingen.de The LC component separates the different compounds in a sample, which are then introduced into the ESI source where they are ionized before being analyzed by the mass spectrometer. nih.gov LC-ESI-MS is particularly powerful for the analysis of polar and thermally labile compounds like the tumonoic acids. ual.es Furthermore, tandem mass spectrometry (LC-ESI-MS/MS) can be employed to obtain detailed structural information by fragmenting the parent ions and analyzing the resulting product ions. researchgate.net This approach was utilized in the stereochemical determination of ethyl tumonoate A after derivatization with Marfey's reagent, where LC-MS analysis was used to separate and identify the resulting diastereomers. nih.gov

Stereochemical Assignments

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, of this compound is critical as different stereoisomers can exhibit vastly different biological activities. A combination of chiral chromatographic and chemical derivatization techniques is employed for this purpose.

Chiral Chromatographic Techniques

Chiral chromatography is a powerful method for separating enantiomers, which are non-superimposable mirror images of each other. numberanalytics.comchromatographyonline.comchromatographytoday.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. gcms.cz In the study of tumonoic acids, chiral chromatography, specifically chiral High-Performance Liquid Chromatography (HPLC), was used to determine the configurations of the α-hydroxy acids present in tumonoic acids D-I. nih.gov This method allows for the direct separation and identification of different stereoisomers, providing crucial information for the complete structural elucidation of these natural products. nih.gov

Chemical Derivatization for Absolute Configuration Determination (e.g., Marfey's Reagent, Mosher's Acid Chloride)

Chemical derivatization is a widely used strategy to determine the absolute configuration of chiral centers in natural products like this compound. This involves reacting the compound with a chiral derivatizing agent to form diastereomers, which can then be separated and analyzed by techniques like LC-MS or NMR.

Marfey's Reagent: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is frequently used to determine the absolute configuration of amino acids. mdpi.com In the case of tumonoic acids, the proline residue's absolute configuration was determined by first hydrolyzing the amide bond to release the proline. nih.gov This free proline was then derivatized with Marfey's reagent. nih.gov The resulting diastereomers were analyzed by LC-MS, and by comparing their retention times to those of derivatized authentic L- and D-proline standards, the proline in this compound and its analogues was determined to be of the L-configuration. nih.govnih.gov For ethyl tumonoate A, the Marfey's derivative of the hydrolysate eluted at 13.47 minutes, which corresponded to the L-proline derivative standard (13.74 min), while the D-proline derivative eluted at 15.88 minutes. nih.gov

Mosher's Acid Chloride: Mosher's acid chloride, or α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), is used to determine the absolute configuration of chiral alcohols. wikipedia.org This method was applied to determine the absolute configuration of the 3-hydroxy group in ethyl tumonoate A. nih.gov The compound was reacted separately with both (R)- and (S)-MTPA-Cl to form diastereomeric Mosher's esters. researchgate.net Analysis of the ¹H NMR spectra of these esters allows for the assignment of the absolute configuration based on the differences in chemical shifts (Δδ) of the protons near the newly formed chiral ester center. nih.gov For ethyl tumonoate A, this analysis revealed an S configuration at the 3-OH group. nih.gov However, attempts to use Mosher's method on tumonoic acid F were unsuccessful without prior reduction of the C-1 amide. nih.gov

Degradation Sequences in Structural Analysis

Degradation sequences involve selectively breaking down a molecule into smaller, more easily identifiable fragments. This classical approach, when combined with modern analytical techniques, remains a valuable tool for structural elucidation. For the tumonoic acids, degradation sequences, in conjunction with chiral chromatography and other spectroscopic methods, were instrumental in defining their stereostructures. nih.govnih.gov For example, acid hydrolysis is a key step in the degradation sequence used for Marfey's analysis, where the amide bond is cleaved to isolate the proline residue for subsequent stereochemical determination. nih.govnih.gov Similarly, the hydrolysis of tumonoic acid F with hydrochloric acid was used to yield L-proline. molaid.com These degradation strategies, as part of a broader analytical workflow, contribute to the comprehensive structural characterization of this compound and its related compounds. researchgate.net

Synthetic Approaches in Stereostructure Confirmation

The definitive assignment of the absolute and relative stereochemistry of this compound has been unequivocally established through total synthesis. These synthetic endeavors not only provided access to the natural product and its derivatives for further biological evaluation but also served as the ultimate proof of its complex stereostructural features.

The synthesis commenced with a commercially available and achiral starting material, n-octanal. thieme-connect.comscite.ai The crucial step for introducing the stereocenters was an Evans anti-aldol reaction. This powerful and well-established method utilizes a chiral auxiliary to control the stereochemical outcome of the aldol (B89426) condensation. Specifically, a magnesium chloride-catalyzed reaction under the Evans protocol was employed to ensure the desired anti-diastereoselectivity, thereby setting the stereochemistry at two of the chiral centers in the molecule. thieme-connect.comscite.ai

Following the key aldol reaction, a series of transformations were carried out to complete the synthesis. These included a Wittig reaction to introduce the carbon-carbon double bond present in the fatty acid chain. thieme-connect.com The final steps involved the hydrolysis of the chiral auxiliary and subsequent amide coupling with the appropriate amino acid moiety to furnish this compound. thieme-connect.com The spectroscopic data, including Nuclear Magnetic Resonance (NMR) and optical rotation, of the synthesized this compound were then compared to the data reported for the natural product, showing a perfect match and thus confirming the assigned stereostructure. thieme-connect.com

For related compounds like Ethyl tumonoate A, additional and complementary methods were employed to confirm the stereochemistry of specific centers. The absolute configuration of the proline residue was determined through derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-valine amide, or FDVA), followed by chromatographic analysis. nih.gov Furthermore, the absolute configuration of the hydroxyl group at the C-3 position was established using the modified Mosher's ester analysis. nih.gov This method involves the formation of diastereomeric esters with a chiral reagent, (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), and subsequent analysis of their ¹H NMR spectra to deduce the stereochemistry of the alcohol.

The successful application of these synthetic strategies and stereochemical analyses provided unambiguous proof of the structure of this compound and its analogues. nih.govacs.org

Table 1: Key Synthetic Reactions and Methods for Stereostructure Confirmation of this compound and its Derivatives

| Step/Method | Reagents and Conditions | Purpose in Stereostructure Confirmation | Reference(s) |

| Evans Aldol Reaction | n-octanal, chiral oxazolidinone auxiliary, MgCl₂ | Establishes the anti relationship and absolute configuration of the stereocenters at C-2 and C-3 of the fatty acid moiety. | thieme-connect.com, scite.ai |

| Wittig Reaction | Aldehyde intermediate, phosphorus ylide | Forms the C=C double bond with defined geometry. | thieme-connect.com |

| Amide Coupling | Synthesized fatty acid, proline derivative | Links the fatty acid and amino acid components. | thieme-connect.com |

| Marfey's Method | Acid hydrolysate, 1-fluoro-2,4-dinitrophenyl-5-L-valine amide (FDVA) | Determines the absolute configuration (L-proline) of the amino acid residue. | nih.gov |

| Mosher's Ester Analysis | Ethyl tumonoate A, (R)- and (S)-MTPA-Cl, pyridine | Determines the absolute configuration of the C-3 hydroxyl group. | nih.gov |

| Spectroscopic Comparison | NMR, Optical Rotation | Confirms the overall structure and stereochemistry by matching data of the synthetic product with the natural isolate. | thieme-connect.com |

Iii. Biosynthesis and Chemoenzymatic Pathways of Tumonoic Acid a

Identification of Biosynthetic Gene Clusters

The molecular architecture of tumonoic acids, which combines a fatty acid-like chain with an amino acid moiety, strongly points to a hybrid biosynthetic origin. Research has focused on identifying the specific gene clusters responsible for their assembly.

Tumonoic acid A is predicted to be biosynthesized by a mixed Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) pathway. nih.gov This hybrid system is common in microorganisms for the production of complex secondary metabolites.

Polyketide Synthases (PKSs) are large, modular enzymes that assemble polyketide chains from simple carboxylate precursors, such as acetyl-CoA and malonyl-CoA. beilstein-journals.orgwikipedia.org Each module in a PKS assembly line is responsible for one cycle of chain elongation and can contain various domains (e.g., ketosynthase, acyltransferase, ketoreductase) that determine the structure of the growing polyketide chain. wikipedia.orgnih.gov

Non-Ribosomal Peptide Synthetases (NRPSs) are also large, modular enzymatic complexes that synthesize peptides without the use of ribosomes and mRNA templates. wikipedia.org Each NRPS module is responsible for recognizing, activating, and incorporating a specific amino acid (which can be proteinogenic or non-proteinogenic) into the peptide product. uzh.chnih.gov

In the case of this compound, a PKS system is responsible for constructing the fatty acid component, while an NRPS module activates and incorporates the proline residue. nih.govthieme-connect.com The combination of these two enzymatic systems allows for the creation of the final hybrid lipopeptide structure. escholarship.org

The structural similarity among the various tumonoic acids and related cyanobacterial metabolites suggests that they are derived from homologous biosynthetic pathways. nih.gov This evolutionary relationship allows researchers to use phylogenetics as a predictive tool. For instance, the discovery of ethyl tumonoate A was guided by the close evolutionary relatedness, determined by genetic analysis, between the producing organism (cf. Oscillatoria margaritifera) and known tumonoic acid producers. nih.govrsc.org This suggests the presence of orthologous PKS/NRPS gene clusters in these related species.

However, the diversity of these pathways is also notable. Some structurally distinct molecules, such as the venturamides, are produced by related cyanobacteria but are likely synthesized by paralogous gene clusters—pathways that have diverged after a gene duplication event. nih.gov This highlights how cyanobacteria have evolved to contain multiple, genetically different biosynthetic pathways, leading to a wide array of natural products from a common ancestral template. nih.gov

Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) Systems

Genetic and Genomic Analysis of Producer Organisms

Identifying the organisms that produce this compound and understanding their genetic potential are key steps in characterizing the biosynthetic pathway. Modern molecular techniques have become indispensable for this purpose.

Phylogenetic analysis based on the sequencing of ribosomal RNA genes, particularly the 16S rRNA gene, is a cornerstone for identifying and classifying the cyanobacterial producers of tumonoic acids. nih.gov This method provides a more accurate understanding of the evolutionary relationships between microorganisms than traditional classification based on physical appearance (morphology), which can be misleading due to convergent evolution and morphological plasticity. nih.gov

For example, 16S rRNA gene sequencing was essential in the detailed analysis of Blennothrix cantharidosmum, a known producer of several tumonoic acids. researchgate.netnih.gov Similarly, this technique was used to guide the search for new tumonoic acid derivatives, leading to the isolation of ethyl tumonoate A from four strains of cyanobacteria initially identified as Lyngbya. nih.gov The 16S rRNA analysis revealed they were more closely related to Oscillatoria species, prompting their re-classification and confirming that secondary metabolite production in marine cyanobacteria is often linked to phylogenetic position. nih.gov

| Research Finding | Organism(s) | Analytical Method | Reference |

| Prediction of PKS/NRPS hybrid biosynthesis | cf. Oscillatoria margaritifera, Blennothrix cantharidosmum | Structural analysis of metabolites | nih.gov |

| Guided isolation of Ethyl Tumonoate A | cf. Oscillatoria margaritifera | 16S rRNA gene sequencing, LC-MS | nih.gov |

| Identification of Tumonoic Acids A and D-I | Blennothrix cantharidosmum | 16S rDNA-based phylogenetic analysis, NMR, MS | researchgate.netnih.gov |

| Initial isolation of Tumonoic Acids A-C | Oscillatoria margaritifera, Lyngbya majuscula, Schizothrix calcicola | Chemical isolation and characterization | thieme-connect.commdpi.com |

This table is interactive. Click on the headers to sort.

Genomic and metagenomic screening techniques are powerful tools for uncovering the biosynthetic potential of microorganisms, including the producers of tumonoic acids. These approaches involve analyzing the genetic material of either a single cultured organism (genomics) or an entire environmental sample (metagenomics) to identify biosynthetic gene clusters (BGCs). frontiersin.orgresearchgate.net

By screening for specific DNA sequences characteristic of PKS and NRPS genes, researchers can predict an organism's capacity to produce polyketides and non-ribosomal peptides. researchgate.netfrontiersin.org For example, a study of 185 cyanobacterial genomes revealed 1,817 natural product BGCs, with each organism containing between 1 and 42 such pathways. nih.govnih.gov While the specific BGC for this compound has not been fully characterized in all producers, these screening methods are the primary strategy for its eventual identification. This "genome mining" approach circumvents the need for cultivation and directly assesses the genetic blueprint for natural product synthesis. rsc.orgresearchgate.net

The evolution and distribution of secondary metabolite biosynthetic pathways in cyanobacteria are significantly influenced by horizontal gene transfer (HGT). asm.org HGT is the movement of genetic material between different organisms, a process that can rapidly introduce new traits, such as the ability to produce a specific natural product. asm.org

In cyanobacteria, plasmids (small, circular DNA molecules separate from the chromosome) are believed to be important vectors for dispersing natural product BGCs via HGT. frontiersin.orgnih.govnih.gov Analysis of cyanobacterial genomes has shown that while most BGCs are on the chromosome, a significant portion resides on plasmids, some of which also carry genes for conjugation (a mechanism of HGT). frontiersin.orgnih.gov This mechanism can explain the sporadic distribution of certain complex biosynthetic pathways, like those for some toxins and other bioactive compounds, among closely related and even distant cyanobacterial strains. asm.org It is therefore plausible that the BGC for this compound or its evolutionary precursors has been mobilized by HGT, contributing to its presence in different cyanobacterial genera. frontiersin.orgasm.org

Metagenomic and Genomic Screening for Biosynthetic Potential

Enzymatic Mechanisms Involved in this compound Production

The biosynthesis of this compound is predicted to be orchestrated by a sophisticated enzymatic assembly line known as a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) system. nih.govescholarship.org Such multienzyme complexes are common in cyanobacteria for the production of structurally diverse secondary metabolites. rsc.orgoup.com this compound is an N-acyl-amino acid derivative, and its structure, comprising a fatty acid chain linked to a proline residue, strongly implies the involvement of both PKS and NRPS machinery. nih.govmdpi.com

Polyketide Synthase (PKS) Module for Fatty Acid Chain Assembly:

The fatty acid portion of this compound is assembled by a Type I PKS module. This process begins with a starter unit, which is sequentially elongated by the addition of extender units (typically malonyl-CoA or methylmalonyl-CoA). Each PKS module contains a set of core enzymatic domains that catalyze one cycle of elongation and subsequent modification.

Key PKS domains and their functions include:

Acyltransferase (AT): This domain selects the appropriate extender unit (e.g., malonyl-CoA) and transfers it to the Acyl Carrier Protein.

Acyl Carrier Protein (ACP): The ACP domain holds the growing polyketide chain via a thioester bond, shuttling it between the various catalytic domains of the module. In cyanobacteria, the initial fatty acid destined for the pathway may be activated by an Acyl-Acyl Carrier Protein Synthetase (Aas), which catalyzes the ATP-dependent esterification of the fatty acid to the ACP. nih.gov

Ketosynthase (KS): This domain catalyzes the crucial carbon-carbon bond-forming reaction (a Claisen condensation) between the growing chain held by the ACP and the new extender unit.

Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER): Following the condensation step, the β-keto group can be sequentially modified by these domains. The KR reduces the ketone to a hydroxyl group, the DH removes water to form a double bond, and the ER reduces the double bond to a saturated carbon-carbon bond. The specific combination of these domains in the module determines the final structure and saturation level of the fatty acid chain.

Non-Ribosomal Peptide Synthetase (NRPS) Module for Proline Incorporation:

The proline residue is selected, activated, and incorporated by an NRPS module. This machinery is responsible for peptide bond formation without the use of ribosomes.

The essential NRPS domains involved are:

Adenylation (A) Domain: This domain is the gatekeeper for amino acid selection. It specifically recognizes L-proline, activating it as an aminoacyl-adenylate at the expense of ATP. oup.com The specificity of the A-domain is determined by a "nonribosomal code," which refers to the specific amino acid residues lining its binding pocket. oup.complos.org

Peptidyl Carrier Protein (PCP) or Thiolation (T) Domain: Similar to the ACP in PKS, the PCP domain covalently binds the activated proline as a thioester via its phosphopantetheine arm.

Condensation (C) Domain: This domain catalyzes the formation of the amide bond. It facilitates the nucleophilic attack of the proline's imino group (held on its own PCP domain) onto the thioester-linked fatty acid chain, which has been transferred from the PKS module. This reaction links the two major components of this compound.

Chain Termination:

The final step is the release of the completed this compound molecule from the enzyme complex. This is typically catalyzed by a Thioesterase (TE) domain, which hydrolyzes the thioester bond linking the finished lipopeptide to the final PCP domain, releasing the free carboxylic acid.

The table below summarizes the proposed enzymatic domains and their catalytic roles in the biosynthesis of this compound.

| Enzyme System | Domain | Abbreviation | Function in this compound Biosynthesis |

| Polyketide Synthase (PKS) | Acyltransferase | AT | Selects and loads extender units (e.g., malonyl-CoA) for fatty acid chain elongation. |

| Acyl Carrier Protein | ACP | Covalently binds the growing fatty acid chain and presents it to other catalytic domains. | |

| Ketosynthase | KS | Catalyzes the carbon-carbon bond formation to extend the fatty acid chain. | |

| Ketoreductase | KR | Reduces a β-keto group to a β-hydroxyl group. | |

| Dehydratase | DH | Dehydrates a β-hydroxyacyl intermediate to an enoyl intermediate. | |

| Enoyl Reductase | ER | Reduces a carbon-carbon double bond to a single bond. | |

| Non-Ribosomal Peptide Synthetase (NRPS) | Adenylation | A | Recognizes, selects, and activates L-proline using ATP. |

| Peptidyl Carrier Protein / Thiolation | PCP / T | Binds the activated proline as a thioester and holds it for peptide bond formation. | |

| Condensation | C | Catalyzes the formation of the amide bond between the PKS-derived fatty acid and the proline residue. | |

| Thioesterase | TE | Hydrolyzes the final product from the enzyme complex, terminating the synthesis. |

Although a specific biosynthetic gene cluster for tumonoic acids has not yet been fully characterized, the enzymatic logic is strongly supported by the well-studied biosynthesis of other cyanobacterial hybrid PKS/NRPS products like curacin A and barbamide. escholarship.orgrsc.org The modular nature of these enzymatic systems provides a framework for understanding how cyanobacteria generate a vast diversity of complex natural products.

Iv. Total Synthesis and Synthetic Chemistry of Tumonoic Acid a and Its Derivatives

Stereoselective Total Synthesis of Tumonoic Acid A

A notable and efficient total synthesis of this compound has been achieved, characterized by its stereoselectivity and the absence of protecting groups for certain steps. thieme-connect.comresearchgate.netresearchgate.net This approach significantly enhances the efficiency of the synthesis. The journey begins with a commercially available starting material, n-octanal, and strategically constructs the carbon backbone and stereocenters. thieme-connect.comscite.ai A key feature of this synthesis is the generation of the crucial (2R,3S) stereochemistry, which is fundamental to the natural product's identity. thieme-connect.com The successful construction of this compound and its derivatives, such as the methyl and ethyl esters, confirms the viability of the synthetic route. thieme-connect.com

Key Methodologies and Protocols in Chemical Synthesis

The successful synthesis of this compound relies on a toolbox of precise and reliable chemical reactions. Each step is carefully chosen to build the molecule with the correct connectivity and stereochemistry.

A cornerstone of the stereoselective synthesis of this compound is the Evans aldol (B89426) reaction. thieme-connect.comresearchgate.net This powerful method is used to create a new carbon-carbon bond while simultaneously setting two adjacent stereocenters. In this specific synthesis, a magnesium chloride-catalyzed anti-aldol reaction is employed. thieme-connect.comresearchgate.netscite.ai The reaction takes (E)-2-methyldec-2-enal and couples it with (S)-4-benzyl-3-propionyloxazolidin-2-one, which serves as a chiral auxiliary. thieme-connect.com This auxiliary guides the incoming aldehyde to react from a specific face, resulting in the desired anti-aldol product with high diastereoselectivity. thieme-connect.com The reaction yielded the product in 67% yield, demonstrating its efficiency in establishing the critical (2R,3S) stereochemistry of the molecule's backbone. thieme-connect.com

The final key step in assembling this compound is the formation of an amide bond, which links the fatty acid portion to the amino acid (proline) moiety. thieme-connect.comresearchgate.net Amide bonds are the characteristic linkages in peptides and proteins. encyclopedia.pubresearchgate.netmdpi.com In the synthesis of ethyl tumonoate A, this transformation is achieved using standard peptide coupling reagents, EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (1-hydroxybenzotriazole). thieme-connect.com These reagents activate the carboxylic acid of the fatty acid fragment, allowing it to react smoothly with the amine of the L-proline ester to form the final product in an 82% yield. thieme-connect.com This high-yielding step underscores the reliability of modern amide bond-forming reactions in the synthesis of complex molecules. thieme-connect.com

To construct the carbon chain of this compound with the required double bond, a Wittig reaction is utilized. thieme-connect.comyoutube.com This Nobel Prize-winning reaction is a versatile method for creating carbon-carbon double bonds from carbonyl compounds. youtube.comyoutube.comyoutube.com In this synthesis, n-octanal is reacted with (carbethoxyethylidene)triphenyl phosphorane. thieme-connect.com This reaction converts the aldehyde group of n-octanal into an α,β-unsaturated ester, extending the carbon chain and introducing a double bond in a controlled manner. thieme-connect.com The reaction proceeds in an 85% yield, highlighting its effectiveness in this synthetic sequence. thieme-connect.com The stereoselectivity of the Wittig reaction can often be controlled to produce either the E (trans) or Z (cis) isomer of the alkene. youtube.comnih.gov

The synthesis of this compound also showcases the precise use of oxidation and reduction reactions to manipulate functional groups.

DIBAL-H Reduction: Diisobutylaluminium hydride (DIBAL-H) is a versatile reducing agent. masterorganicchemistry.comyoutube.comdigimat.in In this synthesis, it is used to reduce the α,β-unsaturated ester intermediate to the corresponding allylic alcohol. thieme-connect.com This reduction is performed at a low temperature (-78 °C) to ensure selectivity and prevent over-reduction, affording the desired alcohol in a high yield of 92%. thieme-connect.comresearchgate.net

MnO₂ Oxidation: Following the reduction, the newly formed allylic alcohol is oxidized to an α,β-unsaturated aldehyde. thieme-connect.com Activated manganese dioxide (MnO₂) is the reagent of choice for this transformation. thieme-connect.com MnO₂ is a mild and selective oxidizing agent that is particularly effective for oxidizing allylic and benzylic alcohols. The reaction proceeds smoothly in anhydrous hexane (B92381) to give the desired aldehyde in an impressive 97% yield. thieme-connect.com

The following table summarizes the key reactions, reagents, and their outcomes in the total synthesis of this compound. thieme-connect.com

| Reaction Step | Starting Material(s) | Key Reagent(s) | Product | Yield (%) |

| Wittig Reaction | n-Octanal, (Carbethoxyethylidene)triphenyl phosphorane | Benzene | (E)-Ethyl 2-methyldec-2-enoate | 85 |

| Reduction | (E)-Ethyl 2-methyldec-2-enoate | DIBAL-H | (E)-2-Methyldec-2-en-1-ol | 92 |

| Oxidation | (E)-2-Methyldec-2-en-1-ol | MnO₂ | (E)-2-Methyldec-2-enal | 97 |

| Evans Aldol Reaction | (E)-2-Methyldec-2-enal, (S)-4-Benzyl-3-propionyloxazolidin-2-one | MgCl₂, TMS-Cl, Et₃N | Anti-aldol adduct | 67 |

| Amide Coupling | (2R,3S,E)-3-Hydroxy-2,4-dimethyldodec-4-enoic acid, (S)-Ethyl pyrrolidine-2-carboxylate | EDC·HCl, HOBt | Ethyl tumonoate A | 82 |

Esterification and Hydrolysis Reactions

The interconversion between this compound and its ester derivatives is a fundamental aspect of its chemistry, often employed in the final stages of synthesis or for derivatization.

Esterification: The synthesis of methyl esters of tumonoic acids is commonly achieved through standard esterification protocols. For instance, Methyl tumonoate A has been synthesized from this compound by treatment with methyl iodide and potassium carbonate in dimethylformamide (DMF). thieme-connect.com This reaction converts the terminal carboxylic acid of the proline moiety into a methyl ester.

Hydrolysis: The reverse reaction, hydrolysis or saponification, is used to convert the ester derivatives back to the parent carboxylic acid. this compound can be obtained from Ethyl tumonoate A via hydrolysis using sodium hydroxide (B78521) (NaOH) in ethanol (B145695) (EtOH). thieme-connect.com Similarly, the conversion of methyl esters to the free carboxylic acid can be accomplished through saponification with NaOH in a methanol-tetrahydrofuran (THF) solvent system. In some analytical procedures, such as the determination of the stereochemistry of the proline residue, acid hydrolysis using 6 N hydrochloric acid (HCl) has been used to break the amide bond of Ethyl tumonoate A. acs.org

| Reaction Type | Starting Material | Product | Reagents and Conditions | Source |

| Esterification | This compound | Methyl tumonoate A | Methyl iodide (CH₃I), Potassium carbonate (K₂CO₃), in Dimethylformamide (DMF) | thieme-connect.com |

| Hydrolysis (Saponification) | Ethyl tumonoate A | This compound | Sodium hydroxide (NaOH) in Ethanol (EtOH) | thieme-connect.com |

| Hydrolysis (Saponification) | Ethyl or Methyl esters | This compound | Sodium hydroxide (NaOH) in Methanol (MeOH) and Tetrahydrofuran (THF) | |

| Hydrolysis (Amide Bond) | Ethyl tumonoate A | L-proline | 6 N Hydrochloric acid (HCl) at 110 °C | acs.org |

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is crucial for exploring its biological potential and understanding the structural requirements for its activity.

Ethyl tumonoate A is a naturally occurring derivative that has also been a target of total synthesis. acs.orgtandfonline.com An efficient, protecting-group-free total synthesis has been accomplished, demonstrating a streamlined approach to this class of molecules. thieme-connect.com

The synthesis commences from commercially available n-octanal. thieme-connect.com A key step in the synthetic sequence is a diastereoselective aldol reaction following the Evans protocol, catalyzed by magnesium chloride, which establishes the required stereochemistry. thieme-connect.com The chiral auxiliary used in this step is later removed through oxidative hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) to yield the key fatty acid intermediate, (2R,3S,E)-3-hydroxy-2,4-dimethyldodec-4-enoic acid. thieme-connect.com The final step involves an amide bond formation, coupling the synthesized fatty acid with L-proline ethyl ester. thieme-connect.com This coupling is typically achieved using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-Hydroxybenzotriazole (HOBt) to afford Ethyl tumonoate A in high yield. thieme-connect.com

Methyl tumonoate A and B were first identified as natural metabolites alongside Tumonoic acids A, B, and C from a cyanobacterial assemblage. acs.org

Methyl Tumonoate A: The synthesis of Methyl tumonoate A has been achieved directly from this compound. thieme-connect.com The process involves a straightforward esterification of the carboxylic acid group of the proline residue using methyl iodide and potassium carbonate in DMF. thieme-connect.com This method provides the methyl ester derivative efficiently. thieme-connect.comnaturalproducts.net

Methyl Tumonoate B: Methyl tumonoate B was also found in a lyngbyastatin 1-producing strain of L. majuscula from Guam. acs.orgnaturalproducts.net While its structure has been fully elucidated through spectroscopic techniques, a specific total synthesis dedicated to Methyl tumonoate B has not been detailed in the reviewed literature. It is often co-isolated with other tumonoic acids and their derivatives. acs.orgnih.gov

The synthesis of other analogs is driven by the need to understand structure-activity relationships and to discover compounds with improved or novel biological activities. researchgate.netmdpi.com Research has led to the isolation of several other natural analogs, including Tumonoic acids D through I from the marine cyanobacterium Blennothrix cantharidosmum. capes.gov.brnih.gov

Synthetic efforts have been applied to confirm the structure of these related compounds. For example, to determine the C-2 configuration of the fatty acid portion of Tumonoic acid D, racemic 2-methyldecanoic acid was synthesized and then derivatized with L-proline methyl ester. nih.gov The resulting epimeric mixture was separated after hydrolysis of the methyl ester, allowing for a comparison with the natural product to assign the correct stereochemistry. nih.gov Such synthetic approaches are critical when isolation and spectroscopic methods alone are insufficient to resolve complex stereostructures. nih.govresearchgate.net

Methyl Tumonoate A and B Synthesis

Development of Novel Synthetic Methodologies Inspired by this compound

Furthermore, the unique modified fatty acid chains characteristic of the tumonoic acids are a source of inspiration for the chemical synthesis of other bioactive molecules. mdpi.com The structural motifs found in these natural products can serve as templates or building blocks for designing and creating new compounds for various research applications, including the development of novel anti-infective agents. mdpi.com

V. Biological Activities and Molecular Mechanisms of Tumonoic Acid a

Quorum Sensing Modulation

Quorum sensing (QS) is a cell-density-dependent communication process used by bacteria to coordinate collective behaviors such as virulence factor production and biofilm formation. mdpi.com Tumonoic acids have emerged as potent inhibitors of this system.

Inhibition of Quorum Sensing Systems (e.g., in Vibrio harveyi)

Tumonoic acids, isolated from the marine cyanobacterium Blennothrix cantharidosmum, have been shown to inhibit bioluminescence, a well-established QS-regulated phenotype, in the model organism Vibrio harveyi. mdpi.comnih.gov This inhibition occurs without affecting the growth of the bacteria, indicating a specific disruption of the signaling pathway rather than general toxicity. nih.gov Among the various tumonoic acids, tumonoic acid F exhibited the most potent activity, with a 50% inhibitory concentration (IC50) of 62 μM. mdpi.commdpi.com This activity highlights the potential of tumonoic acids as anti-virulence agents that can disarm pathogens by disrupting their communication systems. mdpi.com

Inhibitory Activity of Tumonoic Acids on Vibrio harveyi Bioluminescence

| Compound | IC50 (μM) | Source Organism | Reference |

|---|---|---|---|

| Tumonoic Acid F | 62 | Blennothrix cantharidosmum | mdpi.commdpi.com |

Molecular Basis of Interference with Bacterial Cell-to-Cell Communication

The interference of tumonoic acids with bacterial cell-to-cell communication is rooted in their ability to disrupt the normal function of QS signaling pathways. nih.gov Bacteria utilize small signaling molecules, or autoinducers, to gauge their population density. arxiv.org When a critical concentration of these autoinducers is reached, they bind to specific receptor proteins, triggering a cascade of gene expression that leads to coordinated behaviors. nih.gov

Quorum sensing inhibitors can act through several mechanisms:

Inhibition of signal molecule synthesis : Preventing the production of autoinducers. nih.gov

Degradation of signal molecules : Breaking down the signaling molecules. nih.govfrontiersin.org

Interference with signal reception : Blocking the autoinducer from binding to its receptor. nih.gov

Tumonoic acids are thought to function primarily by interfering with signal reception. nih.govd-nb.info They act as antagonists, likely by competing with the natural autoinducers for binding to the receptor proteins. nih.gov By occupying the binding site without activating the receptor, they prevent the initiation of the downstream signaling cascade that controls group behaviors like bioluminescence and virulence. nih.govplos.org

Structural Resemblance to Homoserine Lactones and Mechanistic Implications

The mechanism by which tumonoic acids interfere with quorum sensing is closely linked to their structural features. Many Gram-negative bacteria, including Vibrio harveyi, use N-acyl homoserine lactones (AHLs) as their primary autoinducer signals. mdpi.comfrontiersin.org These AHLs consist of a conserved homoserine lactone (HSL) ring attached to an acyl chain of varying length and modification. mdpi.comindiana.edu

Tumonoic acid F, in particular, shows significant structural similarity to these native AHLs. d-nb.info This resemblance allows it to mimic the natural signaling molecules and interact with the binding pocket of the LuxR-type receptor proteins, which are the cognate receptors for AHLs. d-nb.infoindiana.edu However, despite binding to the receptor, the structural differences prevent the conformational changes necessary for the activation of gene expression. This competitive inhibition effectively silences the QS system. The ability of a molecule to act as a QS inhibitor is often dependent on this structural mimicry of the native autoinducer. nih.gov

Anti-inflammatory Actions

In addition to their effects on bacterial communication, tumonoic acid derivatives have demonstrated notable anti-inflammatory properties in mammalian cell models.

Inhibition of Nitric Oxide Production in Macrophage Models (e.g., RAW264.7 murine macrophages)

Inflammation is a complex biological response, and the overproduction of inflammatory mediators like nitric oxide (NO) by macrophages can contribute to tissue damage in chronic inflammatory diseases. Ethyl tumonoate A, a derivative of tumonoic acid isolated from the cyanobacterium Oscillatoria margaritifera, has been shown to possess anti-inflammatory activity. mdpi.comtandfonline.com

In studies using the RAW264.7 murine macrophage cell line, a standard model for inflammation research, Ethyl tumonoate A effectively inhibited the production of nitric oxide when the cells were stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger. mdpi.comtandfonline.comescholarship.org This inhibition was achieved without causing any toxicity to the macrophage cells. tandfonline.com Ethyl tumonoate A exhibited an IC50 value of 9.8 μM for nitric oxide inhibition, indicating its potency as an anti-inflammatory agent. mdpi.comescholarship.org

Anti-inflammatory Activity of Ethyl Tumonoate A

| Compound | Cell Line | Assay | IC50 (μM) | Reference |

|---|

Exploration of Associated Cellular Pathways

The anti-inflammatory effects of compounds like Ethyl tumonoate A are typically mediated through the modulation of key cellular signaling pathways involved in the inflammatory response. When macrophages are activated by LPS, it triggers signaling cascades that lead to the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB). biomolther.org

Activated NF-κB moves to the nucleus and promotes the transcription of genes for pro-inflammatory enzymes and cytokines, including inducible nitric oxide synthase (iNOS), which is responsible for the production of large amounts of NO, and cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). biomolther.orgscientificarchives.com

The inhibition of NO production by Ethyl tumonoate A strongly suggests that it interferes with the NF-κB signaling pathway. scientificarchives.comfrontiersin.org By preventing the activation of NF-κB or its translocation to the nucleus, the expression of iNOS is suppressed, leading to a decrease in NO production. biomolther.orgnih.gov Other pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which also play a crucial role in regulating the expression of inflammatory mediators, may be affected as well. biomolther.orgfrontiersin.org The precise molecular targets of Tumonoic acid A within these inflammatory cascades remain an area for further detailed investigation.

Neurobiological Effects

Research has demonstrated that this compound and its derivatives can modulate neuronal activity by affecting calcium signaling. Specifically, these compounds have been shown to influence spontaneous calcium oscillations in neocortical neurons. nih.gov In studies using primary cultured neocortical neurons, a model system for evaluating neuronal excitability, tumonoic acids were screened for their ability to suppress calcium flux. nih.gov

While its derivative, ethyl tumonoate A, produced a nearly complete inhibition of Ca2+ oscillations at a concentration of 10 μM, this compound itself showed only partial inhibition at the same concentration. nih.gov This suggests a modulatory role in neuronal calcium signaling, although less potent than its ethylated counterpart. Another analogue, tumonoic acid F, also displayed partial inhibition, whereas tumonoic acid G was found to be completely inactive in this assay. nih.gov

Table 1: Effect of this compound and Derivatives on Calcium Oscillations in Neocortical Neurons

| Compound | Concentration (μM) | Activity |

|---|---|---|

| This compound | 10 | Partial Inhibition |

| Ethyl Tumonoate A | 10 | Nearly Complete Inhibition |

| Tumonoic Acid F | 10 | Partial Inhibition |

| Tumonoic Acid G | 10 | Inactive |

The precise molecular targets through which this compound exerts its effects on calcium oscillations have not been fully elucidated. The modulation of synchronized calcium oscillations in neuronal networks typically involves the interplay of various receptors and ion channels, such as glutamate (B1630785) receptors (NMDA and AMPA) and voltage-gated calcium channels (VGCCs). nih.govplos.org The suppression of these oscillations by this compound and its derivatives suggests a potential interaction with components of these pathways. nih.gov However, direct binding studies or specific receptor antagonism assays for this compound are not extensively detailed in the current literature. The activity of other marine neurotoxins that affect calcium signaling often involves the direct modulation of voltage-gated sodium or calcium channels. researchgate.net Further investigation is required to determine if this compound shares a similar mechanism or interacts with other receptors, such as GABA receptors, which are known to modulate neuronal inhibition and calcium influx. youtube.comebi.ac.uknih.gov

Modulation of Calcium Oscillations in Neocortical Neurons

Antimalarial Activity

Within the tumonoic acid family, significant antimalarial activity has been reported, though this activity is not a characteristic of all its members. The most notable compound in this regard is tumonoic acid I, which has demonstrated noteworthy activity against the malaria parasite, Plasmodium falciparum. mdpi.comencyclopedia.pubresearchgate.net Multiple studies have confirmed its efficacy, reporting an IC50 value of 2 µM. scispace.commdpi.comnih.gov In contrast, investigations into the antimalarial properties of other analogues, including this compound and tumonoic acids D through H, found them to be inactive against P. falciparum at concentrations up to 10 µg/mL. scispace.comacs.org This highlights the specific structural requirements within the tumonoic acid framework necessary for antiplasmodial effects.

A comparative analysis of the antimalarial efficacy of this compound and its naturally occurring derivatives reveals a stark difference in activity. As detailed in the previous section, tumonoic acid I is the only analogue reported with significant antiplasmodial potency.

The research clearly indicates that while the tumonoic acid scaffold is present across these compounds, specific chemical features of tumonoic acid I are essential for its biological activity against P. falciparum. This compound, despite its structural similarity, does not share this antimalarial capability. scispace.comacs.org

**Table 2: Comparative Antimalarial Activity against *P. falciparum***

| Compound | IC50 (µM) | Activity Level |

|---|---|---|

| This compound | >10 µg/mL | Inactive |

| Tumonoic Acid I | 2 | Active |

| Tumonoic Acids D-H | >10 µg/mL | Inactive |

Activity against Plasmodium falciparum (e.g., Tumonoic Acid I)

Other Reported Biological Activities (with specified limited or weak activity)

Beyond neurobiological and antimalarial screenings, tumonoic acids have been investigated for other biological effects, where they have generally demonstrated limited or modest activity. Several tumonoic acids, specifically E, F, G, and H, were found to inhibit quorum sensing in the bacterium Vibrio harveyi. mdpi.comnih.gov Among these, tumonoic acid F was the most active, with an IC50 value of 62 μM. mdpi.comencyclopedia.pubmdpi.comnih.gov

Additionally, weak insecticidal properties have been noted for related compounds. researchgate.net For instance, grenadamides B and C, which are structurally related to the tumonoic acids, displayed weak activity against armyworms. researchgate.net The derivative ethyl tumonoate A has also been reported to possess anti-inflammatory activity in a nitric oxide inhibition assay, with an IC50 of 9.8 μM. nih.govmdpi.comencyclopedia.pub

Weak Cytotoxicity in Specific Cell Lines (e.g., HL-60 for Tumonoic acids K and L)

Certain analogues of this compound, specifically Tumonoic acids K and L, have demonstrated weak cytotoxic effects against particular human cancer cell lines. These compounds were isolated from the marine-derived fungus Penicillium citrinum. researchgate.netclockss.org Research has shown that these epimeric alkaloids exhibit different degrees of cytotoxicity against cell lines such as the human promyelocytic leukemia cell line (HL-60) and the human malignant melanoma cell line (A-375). researchgate.netclockss.org

Specifically, Tumonoic acid K has been reported to show slight cytotoxicity against HL-60 cells, with a recorded half-maximal inhibitory concentration (IC50) of 9.71 μM. researchgate.net Both Tumonoic acids K and L have also been noted for their cytotoxic activity against A-375 melanoma cells. researchgate.net This selective, weak cytotoxicity is a key characteristic of these particular members of the tumonoic acid family.

Cytotoxicity of Tumonoic Acid Analogues

| Compound | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Tumonoic acid K | HL-60 (Human promyelocytic leukemia) | 9.71 μM | researchgate.net |

Absence of Significant Activity in Broad Antimicrobial and Anticancer Assays

In contrast to the specific, weak cytotoxicity observed in some of its analogues, this compound has been found to be largely inactive in broad-scale biological screenings. The initial discovery of Tumonoic acids A-C did not report any significant biological activities. nih.gov

Subsequent, more comprehensive testing of this compound, alongside the newly discovered Tumonoic acids D-I from the cyanobacterium Blennothrix cantharidosmum, confirmed this lack of broad bioactivity. nih.gov These compounds were evaluated in a variety of assays, including anticancer, antimalarial, anti-Chagas, antileishmania, and antimicrobial (against Methicillin-resistant Staphylococcus aureus - MRSA) panels. nih.govescholarship.org The results of these extensive screenings showed that this compound, as well as analogues D through H, demonstrated no significant activity. nih.govescholarship.org The only exception within this tested group was Tumonoic acid I, which displayed moderate antimalarial activity. nih.govescholarship.org This general absence of efficacy in wide-ranging assays suggests a highly specific or limited biological role for this compound. escholarship.org

Screening Results for this compound

| Assay Type | Result for this compound | Reference |

|---|---|---|

| Anticancer | No significant activity | nih.govescholarship.org |

| Antimalarial | No significant activity | nih.govescholarship.org |

| Anti-Chagas | No significant activity | nih.govescholarship.org |

| Antileishmania | No significant activity | nih.govescholarship.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Tumonoic acid B |

| Tumonoic acid C |

| Tumonoic acid D |

| Tumonoic acid E |

| Tumonoic acid F |

| Tumonoic acid G |

| Tumonoic acid H |

| Tumonoic acid I |

| Tumonoic acid K |

| Tumonoic acid L |

Vi. Structure Activity Relationship Sar Studies of Tumonoic Acid a and Its Analogs

Correlating Structural Variations with Biological Efficacy

The biological profile of tumonoic acids is intricately linked to their structural characteristics. Variations in the fatty acid chain, the stereochemical configuration of chiral centers, and the modification of the carboxylic acid group have all been shown to significantly influence the compounds' efficacy in various biological assays.

Tumonoic acids share structural similarities with N-acyl-homoserine lactones (AHLs), which are signaling molecules used by many Gram-negative bacteria for quorum sensing (QS). mdpi.comencyclopedia.pub This has prompted investigations into their potential as QS inhibitors. Studies on a series of natural tumonoic acid analogs have revealed that the structure of the acyl (fatty acid) chain is a key determinant of their QS inhibitory activity.

A study involving tumonoic acids D, E, F, G, H, and I, isolated from the marine cyanobacterium Blennothrix cantharidosmum, tested their ability to inhibit bioluminescence in Vibrio harveyi, a common model for QS research. researchgate.netnih.gov While several of the compounds displayed modest inhibition, tumonoic acid F was identified as a particularly potent inhibitor, with an IC₅₀ value of 62 μM. mdpi.comencyclopedia.pub The new tumonoic acids isolated in this study feature a greater diversity of fatty acid chains compared to the originally discovered tumonoic acids A-C, which all shared the same 2,4-dimethyl-3-hydroxydodec-4-enoic acid moiety. nih.gov This suggests that variations in the length, branching, and functionalization of the acyl chain directly impact the molecule's ability to interfere with bacterial communication pathways. nih.gov

| Compound | Key Acyl Chain Feature | Quorum Sensing Inhibition Activity (vs. Vibrio harveyi) | Reference |

|---|---|---|---|

| Tumonoic Acid D | (2S)-2-methyldecanoic acid | Modest Inhibition | nih.gov |

| Tumonoic Acid E | More highly functionalized fatty acid moiety | Modest Inhibition | nih.gov |

| Tumonoic Acid F | Distinct fatty acid moiety from other analogs | Potent Inhibition (IC₅₀ = 62 μM) | mdpi.comencyclopedia.pub |

| Tumonoic Acid G | Distinct fatty acid moiety from other analogs | Modest Inhibition | nih.gov |

| Tumonoic Acid H | Distinct fatty acid moiety from other analogs | Modest Inhibition | nih.gov |

| Tumonoic Acid I | Structurally similar to D and E | Not specified for QS, but active antimalarial | nih.gov |

Stereochemistry plays a critical role in the biological activity of many natural products, as molecular targets like enzymes and receptors are chiral. mhmedical.com Investigations into the stereostructure of tumonoic acids have revealed that subtle changes in the three-dimensional arrangement of atoms can lead to significant differences in bioactivity.

Analysis of tumonoic acids A and D-I showed that the proline residue in all seven compounds belongs to the L-configuration. nih.gov However, the stereochemistry of the fatty acid portion can vary. For instance, an isolate of tumonoic acid A was found to possess a (2R)-configuration in its fatty acid chain, which is opposite to the (2S)-configuration determined for tumonoic acid D. nih.gov This stereochemical inversion is a crucial factor differentiating these analogs.

Modification of the carboxylic acid functional group via esterification is a common strategy in medicinal chemistry to alter a molecule's properties, such as its lipophilicity and cell permeability. In the case of this compound, esterification has been shown to yield derivatives with distinct and enhanced biological activities. thieme-connect.comnih.gov

Ethyl tumonoate A, a derivative identified from Oscillatoria margaritifera, demonstrated noteworthy anti-inflammatory activity by inhibiting nitric oxide production in a murine macrophage assay with an IC₅₀ of 9.8 μM. mdpi.comencyclopedia.pubnih.gov Furthermore, in an assay measuring the suppression of spontaneous calcium oscillations in neocortical neurons, ethyl tumonoate A caused a nearly complete inhibition at a concentration of 10 μM. nih.gov In the same assay, the parent compounds this compound and tumonoic acid F showed only partial inhibition, while tumonoic acid G was completely inactive. nih.gov This highlights a significant enhancement of a specific bioactivity profile upon esterification to the ethyl ester. It is worth noting that when tumonoic acids A-C were first isolated, two corresponding methyl esters were also identified but were not reported to possess any significant biological activities at the time. nih.gov

| Compound | Modification | Anti-Inflammatory Activity (NO Inhibition) | Inhibition of Neuronal Ca²⁺ Oscillations (at 10 µM) | Reference |

|---|---|---|---|---|

| This compound | Free Acid | Not specified | Partial Inhibition | nih.gov |

| Ethyl Tumonoate A | Ethyl Ester | IC₅₀ = 9.8 μM | Nearly Complete Inhibition | mdpi.comnih.gov |

| Tumonoic Acid F | Free Acid | Not specified | Partial Inhibition | nih.gov |

| Tumonoic Acid G | Free Acid | Not specified | Inactive | nih.gov |

Influence of Stereochemistry on Biological Activity

Rational Design and Synthesis of Advanced Analogs for SAR Probing

While the study of natural analogs provides initial SAR insights, the rational design and total synthesis of advanced analogs are essential for a more systematic and detailed exploration. mdpi.comnih.gov The ability to synthetically produce the core structure of this compound allows researchers to create novel derivatives with targeted modifications at any position, which is often not possible through isolation from natural sources alone. nih.govfrontiersin.org

An efficient, protecting-group-free synthesis of this compound and its derivatives has been successfully developed. thieme-connect.comresearchgate.net Such synthetic achievements are foundational for extensive SAR probing. nih.gov They enable the creation of a library of compounds where, for example, the length and saturation of the acyl chain can be systematically varied, different amino acids can replace proline, or the stereochemistry at each chiral center can be deliberately controlled. By testing these rationally designed analogs, researchers can precisely map the structural requirements for each of the compound's biological activities, such as quorum sensing inhibition, anti-inflammatory effects, and neuronal activity. mdpi.com This systematic approach accelerates the identification of the key pharmacophore and can guide the development of new therapeutic leads with improved potency and selectivity. mdpi.commdpi.com

Vii. Research Applications and Future Directions for Tumonoic Acid a

Utilization as Chemical Probes in Biological Research

Chemical probes are small molecules used to study and manipulate biological systems. The tumonoic acid family of compounds has been employed to investigate complex cellular communication pathways in both bacteria and neurons.

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, such as virulence factor production and biofilm formation, in a density-dependent manner. mdpi.comnih.govbiorxiv.org The signaling molecules in many Gram-negative bacteria are N-acylhomoserine lactones (AHLs). nih.govbiorxiv.orgnih.gov Due to a structural resemblance to these AHLs, tumonoic acids were investigated for their ability to interfere with QS pathways. mdpi.comencyclopedia.pubthieme-connect.com

Research demonstrated that tumonoic acids can inhibit bioluminescence, a QS-regulated process, in the marine bacterium Vibrio harveyi. mdpi.comnih.govthieme-connect.com This inhibitory activity suggests that tumonoic acids can act as antagonists to QS receptors, making them valuable probes for studying the mechanisms of bacterial communication. thieme-connect.com While several tumonoic acids showed activity, Tumonoic acid F was found to be the most potent among the tested congeners. mdpi.comencyclopedia.pubthieme-connect.com The ability to disrupt these communication channels is a key strategy in the development of anti-virulence therapies. mdpi.com

| Compound | Bioassay | Organism | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| Tumonoic Acid F | Quorum Sensing Inhibition (Bioluminescence) | Vibrio harveyi | 62 | encyclopedia.pubthieme-connect.com |

Neuronal signaling is the fundamental process by which nerve cells communicate, involving a complex interplay of electrical and chemical signals. nih.govwikipedia.org Calcium ions (Ca²⁺) are critical second messengers in neurons, and their oscillations are vital for processes like neurotransmitter release and synaptic plasticity. nih.govnih.gov

A derivative of Tumonoic acid A, ethyl tumonoate A, has been identified as an inhibitor of calcium oscillations in neocortical neurons. escholarship.orgresearchgate.net This specific activity allows the compound to be used as a chemical probe to explore the intricate signaling cascades that regulate neuronal function and to investigate pathologies associated with dysregulated calcium signaling. escholarship.orgresearchgate.net By selectively modulating this pathway, researchers can gain insights into the molecular machinery governing brain function. uio.no

Investigation of Quorum Sensing Pathways

Potential as Lead Compounds for Therapeutic Development

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure and properties that require modification to become a drug. This compound and its analogues have shown promise in several areas of therapeutic research.

The rise of antibiotic resistance necessitates new strategies to combat infectious diseases. researchgate.net One such strategy is the disruption of quorum sensing, which can disarm pathogens without killing them, potentially reducing the selective pressure for resistance development. mdpi.comnih.gov As established quorum sensing inhibitors, tumonoic acids represent a promising class of compounds for anti-infective research. thieme-connect.comnirmauni.ac.in Their ability to interfere with bacterial communication could lead to therapies that mitigate virulence and pathogenicity. mdpi.comthieme-connect.com

While studies have shown that this compound itself lacks direct antimicrobial activity, other members of the family have demonstrated anti-infective potential. escholarship.org For instance, Tumonoic acid I exhibited moderate antimalarial activity against Plasmodium falciparum. mdpi.comencyclopedia.pubescholarship.org This finding highlights that while the core structure may not be directly bactericidal, it serves as a scaffold that can be modified to target various infectious agents.

| Compound | Activity | Organism/Assay | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| Tumonoic Acid I | Antimalarial | Plasmodium falciparum | 2 | mdpi.comencyclopedia.pub |

Inflammation is a biological response to harmful stimuli, but chronic inflammation is implicated in numerous diseases. Research has identified anti-inflammatory properties in a derivative of this compound. escholarship.orgresearchgate.net Specifically, ethyl tumonoate A was shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide-stimulated RAW 264.7 murine macrophages. mdpi.comencyclopedia.pub Overproduction of NO is a key feature of inflammatory processes, and its inhibition is a common target for anti-inflammatory drugs. The activity of ethyl tumonoate A in this assay suggests that the tumonoic acid scaffold could be a valuable starting point for the development of novel anti-inflammatory agents. mdpi.comencyclopedia.pubontosight.ai

| Compound | Activity | Assay | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| Ethyl tumonoate A | Anti-inflammatory | Nitric Oxide Inhibition (RAW 264.7 cells) | 9.8 | mdpi.comencyclopedia.pub |

Anti-infective Research (excluding clinical trials)

Computational Chemistry and Modeling Approaches

Computational chemistry utilizes computer simulations to solve chemical problems, offering powerful tools for drug discovery and molecular design. wikipedia.orgkallipos.gr These methods can be used to predict molecular structures, properties, and interactions, thereby guiding experimental research and accelerating the development of new compounds. nih.gov

While specific computational studies on this compound are not extensively documented, these approaches represent a significant future direction for research. Molecular modeling could be employed to:

Elucidate Binding Mechanisms: Docking simulations could model the interaction of this compound and its derivatives with the binding sites of quorum sensing receptors (like LuxR-type proteins) or inflammatory enzymes. This would provide insights into the structural basis of their activity.

Structure-Activity Relationship (SAR) Studies: By computationally modeling various analogues of this compound, researchers can predict which structural modifications would enhance biological activity. This can guide the synthesis of more potent and selective inhibitors of quorum sensing or inflammation. youtube.com

Predict Physicochemical Properties: Computational tools can calculate properties such as solubility, stability, and membrane permeability. This information is crucial for optimizing a lead compound into a viable drug candidate.

The application of computational chemistry and molecular modeling holds the potential to unlock a deeper understanding of this compound's mechanism of action and to rationally design next-generation compounds with improved therapeutic profiles.

Molecular Docking and Protein Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. mdpi.com This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanisms of action. nih.gov For this compound, where specific protein targets are not yet fully confirmed, molecular docking and its variant, inverse docking, serve as powerful predictive tools. mdpi.comnih.gov

Inverse docking flips the conventional approach: instead of screening a library of ligands against a single protein, a single ligand like this compound is screened against a large database of known protein structures. nih.gov This process can generate hypotheses about its potential protein targets, offering insights into its biological activity and possible side effects. mdpi.comnih.gov The advent of comprehensive protein structure databases, including those predicted with high accuracy by artificial intelligence tools like AlphaFold2, has significantly broadened the scope of these in silico screening methods, allowing for proteome-wide target identification. biorxiv.org

The general workflow for such a study on this compound would involve:

Obtaining the 3D structure of this compound.

Screening it against a library of human or pathogen protein structures.

Calculating the binding affinity (docking score) for each protein-ligand interaction. fip.org

Ranking the potential targets based on these scores for subsequent experimental validation.

This computational pre-screening is a cost-effective and time-efficient strategy to prioritize experimental efforts in confirming the molecular targets of this compound. researchgate.net

Table 1: Illustrative Output of a Hypothetical Molecular Docking Screen for this compound

| Predicted Protein Target | Organism | Docking Score (kcal/mol) | Potential Biological Implication |

| LasR Receptor | Pseudomonas aeruginosa | -9.8 | Inhibition of Quorum Sensing |

| Plasmepsin II | Plasmodium falciparum | -8.5 | Antimalarial Activity |

| Human Neutrophil Elastase | Homo sapiens | -7.9 | Anti-inflammatory Activity |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of results generated from a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Related Compound Classes

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.comjapsonline.com By analyzing a series of related compounds, QSAR models can predict the activity of new, unsynthesized analogues and guide the design of molecules with improved potency and selectivity. japsonline.com

While specific QSAR studies on the this compound class are not extensively published, research on structurally related natural products provides a clear blueprint for how such an analysis would proceed. For example, QSAR studies on tunicamycins (TUNs), which also feature a complex fatty acid chain, have been used to identify structural features that separate their desired antibacterial effects from their unwanted toxicity in eukaryotic cells. researchgate.net

Key findings from a QSAR study on tunicamycin (B1663573) analogues revealed that:

A saturated N-acyl chain resulted in potent antibacterial activity with reduced toxicity to yeast. researchgate.net

Modification of the uracil (B121893) 5,6-double bond significantly reduced eukaryotic toxicity while maintaining antibacterial potency. researchgate.net

The structural similarity between tumonoic acids and N-acyl-L-homoserine lactones (AHLs), which are bacterial quorum sensing signal molecules, prompted investigations into their ability to inhibit this pathway. mdpi.comnih.gov This demonstrates a qualitative form of SAR, where structural resemblance correctly predicted a shared biological function. mdpi.com A formal QSAR study on the tumonoic acid class would quantify these relationships, allowing for the rational design of optimized quorum sensing inhibitors.

Table 2: Structure-Activity Relationship Insights from Tunicamycin (TUN) Analogues

| Structural Modification | Effect on Antibacterial Activity | Effect on Eukaryotic Toxicity | Reference |

| Saturation of the N-acyl side chain | Maintained | Reduced | researchgate.net |

| Conversion to 2-azidoglucose derivative | Maintained | Reduced | researchgate.net |

| Chemical reduction of the uracil 5,6-double bond | Maintained | Significantly Reduced | researchgate.net |

Homology Modeling for Protein Structure Determination

A significant challenge in molecular docking is the requirement of a high-resolution 3D structure of the target protein. researchgate.net For many potential protein targets of this compound, experimentally determined structures from methods like X-ray crystallography or cryo-electron microscopy may not be available. Homology modeling provides a computational solution to this problem.

The process is essential for expanding the scope of docking studies for this compound:

The amino acid sequence of a potential, uncharacterized protein target is identified.

A search for homologous proteins with known structures is performed, or an AI-based tool is used.

A 3D model of the target protein is constructed.

This model is then used as the receptor in molecular docking simulations with this compound to predict binding modes and affinities. biorxiv.org

This approach is critical for exploring the full range of potential interactions across an organism's proteome and for understanding how this compound might interact with novel or less-studied proteins. biorxiv.org

Advancements in Production and Supply for Research

A major bottleneck in the research and development of natural products is securing a sufficient and sustainable supply. Efforts to overcome this challenge for this compound involve optimizing its natural production and developing methods for its complete chemical synthesis.